

# Comparative toxicity profile of 25iP-NBOMe and its analogs

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## Compound of Interest

Compound Name: 25iP-NBOMe Hydrochloride

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## A Comparative Toxicological Profile of 25iP-NBOMe Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative toxicological overview of N-benzylphenethylamine (NBOMe) compounds based on available scientific literature. It is intended for informational and research purposes only. The compounds discussed are potent psychoactive substances and are scheduled or controlled in many jurisdictions. All handling and research must be conducted in compliance with local, national, and international regulations in an appropriate laboratory setting.

## Introduction

The 25X-NBOMe series, N-2-methoxybenzyl analogs of the 2C-X substituted phenethylamines, represents a class of potent synthetic hallucinogens.[1] These compounds are known for their high affinity and efficacy as agonists at the serotonin 5-HT<sub>2A</sub> receptor, which is the primary mechanism mediating their psychedelic and toxic effects.[2][3] While numerous analogs exist, research has predominantly focused on 25I-NBOMe, 25C-NBOMe, and 25B-NBOMe due to their prevalence in recreational use and associated toxicological cases.[2]

This guide aims to provide a comparative overview of the toxicity profiles of these compounds. It is critical to note that while 25iP-NBOMe is recognized as a member of this series, specific in

vitro or in vivo experimental toxicity data for this particular analog is not available in the peer-reviewed literature at the time of this publication.[1][2] Therefore, its toxicological profile is inferred from the data available for its close structural analogs. The addition of the N-2-methoxybenzyl group to the parent 2C phenethylamines dramatically increases potency and, consequently, toxicity.[4]

Adverse effects associated with NBOMe compounds are severe and can be life-threatening. Clinical manifestations often include a sympathomimetic toxidrome (tachycardia, hypertension, hyperthermia), pronounced central nervous system effects (agitation, aggression, seizures, hallucinations), and end-organ damage, including rhabdomyolysis and acute kidney injury.[3][5][6]

## Quantitative Toxicity Data

The following tables summarize the available quantitative data for several NBOMe analogs, comparing their receptor affinity, functional potency, and cytotoxicity.

Table 1: Receptor Binding Affinity ( $K_i$ ) and Functional Potency ( $EC_{50}$ ) at Serotonin Receptors

Compound	5-HT <sub>2a</sub> Receptor $K_i$ (nM)	5-HT <sub>2a</sub> Receptor $EC_{50}$ (nM)	5-HT <sub>2C</sub> Receptor $K_i$ (nM)	5-HT <sub>2C</sub> Receptor $EC_{50}$ (nM)	Reference
25I-NBOMe	0.044	0.76 - 240	1.03 - 4.6	2.38 - 88.9	[5]
25C-NBOMe	Data not available	Data not available	Data not available	Data not available	
25B-NBOMe	Data not available	Data not available	Data not available	Data not available	
25D-NBOMe	0.38	0.51	0.36	0.81	[7]
25E-NBOMe	0.44	1.5	0.39	0.82	[7]
25H-NBOMe	13.5	41.5	16.2	13.8	[7]
25N-NBOMe	0.48	0.85	1.5	1.4	[7]
25I-NBOH	0.53	0.65	2.9	1.1	[7]

K<sub>i</sub> (Inhibition Constant): A measure of binding affinity; lower values indicate higher affinity. EC<sub>50</sub> (Half-maximal Effective Concentration): A measure of functional potency; lower values indicate higher potency.

Table 2: In Vitro and In Vivo Cytotoxicity Data

Compound	Assay Type	Cell Line / Organism	Endpoint	Value	Reference
25I-NBOMe	Cytotoxicity (MTT)	H9c2 Cardiomyocytes	TC <sub>50</sub>	70.4 µM	[8]
Cytotoxicity	Neuronal Cells	EC <sub>50</sub>	~35 µM	[4]	
Acute Toxicity	C. elegans	LC <sub>50</sub>	0.236 mM	[4]	
Postmortem Analysis	Human	Blood Concentration	19.8 ng/mL	[4]	
25C-NBOMe	Cytotoxicity	SH-SY5Y Neuronal Cells	IC <sub>50</sub>	89 µM	[2]
Cytotoxicity	PC12 Neuronal Cells	IC <sub>50</sub>	78 µM	[2]	
Cytotoxicity	SN4741 Neuronal Cells	IC <sub>50</sub>	62 µM	[2]	
2C-I (precursor)	Cytotoxicity	Neuronal Cells	EC <sub>50</sub>	~120 µM	[4]
Acute Toxicity	C. elegans	LC <sub>50</sub>	1.368 mM	[4]	

TC<sub>50</sub> (Toxic Concentration 50): The concentration that causes toxicity in 50% of cells. EC<sub>50</sub> (Half-maximal Effective Concentration): The concentration that causes 50% of the maximal

response (in this context, toxicity).  $LC_{50}$  (Lethal Concentration 50): The concentration that causes death in 50% of the test organisms.  $IC_{50}$  (Half-maximal Inhibitory Concentration): The concentration that inhibits a biological process by 50%.

## Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols are generalized and should be optimized for specific laboratory conditions.

### 1. Radioligand Binding Assay for 5-HT<sub>2a</sub> Receptor Affinity

This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

- Materials:
  - Receptor Source: Membrane preparations from cells stably expressing the human 5-HT<sub>2a</sub> receptor (e.g., CHO-K1 cells).[\[9\]](#)
  - Radioligand: Typically [<sup>3</sup>H]ketanserin or [<sup>125</sup>I]DOI.[\[10\]](#)[\[11\]](#)
  - Assay Buffer: 50 mM Tris, 5 mM MgCl<sub>2</sub>, 0.1 mM EDTA, pH 7.4.[\[12\]](#)
  - Non-specific Binding Control: A high concentration of a known non-radiolabeled 5-HT<sub>2a</sub> ligand (e.g., 1 μM Ketanserin).[\[13\]](#)
  - 96-well filter plates (e.g., GF/C filters presoaked in 0.3% PEI).[\[12\]](#)
  - Scintillation fluid and a microplate scintillation counter.
- Procedure:
  - Membrane Preparation: Homogenize cells in cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the final assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).[\[12\]](#)
  - Assay Setup: In a 96-well plate, add the following to each well in order: membrane preparation (e.g., 50-120 μg protein), competing test compound at various concentrations,

and the radioligand at a fixed concentration (typically near its  $K_d$  value).[12]

- Incubation: Incubate the plate for 60 minutes at room temperature (or 30°C) with gentle agitation to allow binding to reach equilibrium.[12]
- Filtration: Terminate the incubation by rapid vacuum filtration through the filter plate. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[12]
- Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in a microplate scintillation counter.[12]
- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the  $IC_{50}$ . Calculate the  $K_i$  value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where  $[L]$  is the concentration of the radioligand and  $K_d$  is its dissociation constant.[12]

## 2. Inositol Monophosphate (IP<sub>1</sub>) Accumulation Assay for 5-HT<sub>2a</sub> Functional Activity

This assay measures the functional potency of an agonist by quantifying the accumulation of IP<sub>1</sub>, a downstream metabolite produced upon activation of the Gq-coupled 5-HT<sub>2a</sub> receptor.

- Materials:
  - Cell Line: A suitable cell line expressing the 5-HT<sub>2a</sub> receptor (e.g., HEK293).
  - Stimulation Buffer containing Lithium Chloride (LiCl) to inhibit IP<sub>1</sub> degradation.[7]
  - IP-One HTRF® Assay Kit (containing IP<sub>1</sub>-d2, anti-IP<sub>1</sub> antibody-Cryptate, and standards). [7]
  - HTRF-compatible microplate reader.
- Procedure:
  - Cell Culture: Seed cells in a 96-well plate and grow to 80-90% confluency.[7]

- Cell Stimulation: On the day of the assay, wash the cells with PBS and add the stimulation buffer containing LiCl.[7]
- Agonist Addition: Add the test compound (e.g., NBOMe analog) at various concentrations to the wells.
- Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes) to allow for IP<sub>1</sub> accumulation.[7]
- Lysis and Detection: Lyse the cells and add the HTRF detection reagents (IP<sub>1</sub>-d2 and anti-IP<sub>1</sub> antibody-Cryptate) to all wells according to the manufacturer's protocol.[7]
- Final Incubation: Incubate for 1 hour at room temperature, protected from light.[7]
- Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence ratio.
- Data Analysis: The HTRF signal is inversely proportional to the amount of IP<sub>1</sub> produced. Plot the signal ratio against the log concentration of the agonist and fit to a sigmoidal dose-response curve to determine the EC<sub>50</sub> value.[14]

### 3. MTT Assay for In Vitro Cytotoxicity

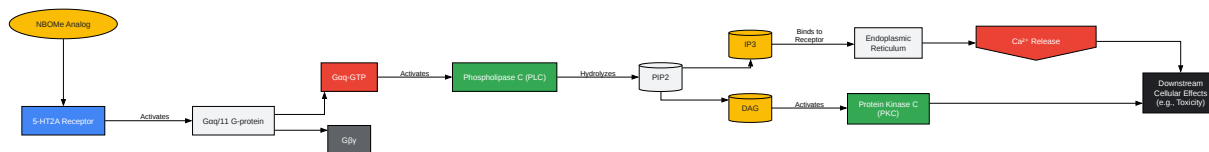
This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.

- Materials:
  - Cell Line: Target cell line (e.g., SH-SY5Y, H9c2).
  - 96-well cell culture plates.
  - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).[15]
  - Solubilization Solution: DMSO or a solution of SDS in HCl.[16]

- Microplate spectrophotometer.
- Procedure:
  - Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[17]
  - Compound Treatment: Expose the cells to various concentrations of the test compound for a specified period (e.g., 24 or 48 hours).[15]
  - MTT Addition: After incubation, add MTT solution to each well to a final concentration of approximately 0.5 mg/mL.[16]
  - Formazan Formation: Incubate the plate for 1-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[16]
  - Solubilization: Carefully remove the medium and add the solubilization solution (e.g., 100 µL DMSO) to each well to dissolve the formazan crystals. Mix thoroughly.[17]
  - Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.[16]
  - Data Analysis: Calculate cell viability as a percentage relative to untreated control cells. Plot the percentage of viability against the log concentration of the test compound to determine the IC<sub>50</sub> or TC<sub>50</sub> value.

## Signaling Pathway and Visualization

The primary pharmacological target of NBOMe compounds is the serotonin 5-HT<sub>2a</sub> receptor, a G-protein coupled receptor (GPCR) that signals through the Gαq pathway.



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Caption: 5-HT2A receptor Gq signaling pathway activated by NBOMe analogs.

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